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Compound of Interest

Compound Name: 1-Chloroisoquinoline-5-carbonitrile

CAS No.: 1231761-23-1

Cat. No.: B037408

Get Quote

Compound Profile & Significance
1-Chloroisoquinoline-5-carbonitrile is a bifunctionalized heteroaromatic scaffold. Its chemical

utility stems from the orthogonal reactivity of its substituents: the 1-chloro group is highly

susceptible to nucleophilic aromatic substitution (

) or palladium-catalyzed coupling, while the 5-cyano group serves as a robust precursor for
amides, amines, or carboxylic acids.

IUPAC Name: 1-chloroisoquinoline-5-carbonitrile[1][2][3][4][5][6]

CAS Registry Number: 1231761-23-1[2][5][7][8]

Molecular Formula:

Molecular Weight: 188.61 g/mol

Appearance: Off-white to pale yellow solid
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Synthesis & Isolation Context
Understanding the synthesis is critical for interpreting spectral impurities. This compound is

typically isolated via the chlorination of 5-cyanoisoquinoline-N-oxide using phosphorus

oxychloride (

).

Common Impurities:

5-cyanoisoquinoline (Unreacted precursor; check for loss of Cl isotope pattern).

1-hydroxyisoquinoline-5-carbonitrile (Hydrolysis product; check for broad OH stretch in

IR).

Phosphorus residues (If workup is incomplete; check

NMR).

Spectral Analysis: Data & Interpretation
A. Mass Spectrometry (MS)
Mass spectrometry provides the most definitive initial confirmation due to the unique isotopic

signature of chlorine.

Methodology: Electrospray Ionization (ESI) or GC-MS (EI). Solvent: Methanol/Acetonitrile

(+0.1% Formic Acid).
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Parameter Value / Observation Structural Inference

Molecular Ion (

)

188.0 (for

)

Consistent with

.

Isotope Pattern

3:1 ratio (

:

)

Diagnostic for a single Chlorine

atom (

vs

). Peaks at m/z 188 and 190.

Fragmentation (EI)
m/z 153 (

)
Loss of radical chlorine atom.

Fragmentation (EI)
m/z 126 (

)

Collapse of the pyridine ring

after Cl loss.

Analyst Note: Absence of the M+2 peak at ~33% intensity indicates dechlorination or

misidentification (e.g., fluoro-analog).

B. Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the presence of the nitrile group and the integrity of the aromatic

system.

Methodology: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Frequency (

)
Intensity Assignment

2225 – 2240 Medium/Sharp Stretch. Distinctive for aryl

nitriles.

3030 – 3080 Weak Stretch. Aromatic protons.

1560 – 1620 Strong

/

Ring Stretch. Skeletal

vibrations of the isoquinoline

core.

1050 – 1100 Medium
Stretch. (Often coupled with

ring vibrations; use caution in

assignment).

830 – 850 Strong

OOP Bending. Out-of-plane

bending for adjacent aromatic

hydrogens.

C. Nuclear Magnetic Resonance (NMR)
NMR provides the map of the carbon skeleton. The 1-chloro substituent exerts a deshielding

effect on the adjacent nitrogen but shielding effects on the ring carbons.

Solvent:

(Chloroform-d) or

. Reference: TMS (0.00 ppm).

NMR (Proton) – Predicted & Rationalized
Based on parent 1-chloroisoquinoline shifts with substituent increments for 5-CN.
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

H3 8.35 – 8.45 Doublet (d) ~5.8

Alpha to

Nitrogen.

Deshielded by

the heterocyclic

nitrogen and the

1-Cl group.

H4 8.05 – 8.15 Doublet (d) ~5.8

Beta to Nitrogen.

Deshielded

significantly by

the ortho 5-

cyano group

(steric/electronic)

.

H8 8.40 – 8.50 Doublet (d) ~8.0

Peri-position.

Deshielded by

the lone pair of

N2 and spatial

proximity to the

Cl group.

H6 8.00 – 8.10 Doublet (d) ~7.5

Ortho to CN.

Deshielded by

the electron-

withdrawing

nitrile group.

H7 7.75 – 7.85 Triplet (t) ~7.5

Meta to CN.

Standard

aromatic shift,

coupled to H6

and H8.

NMR (Carbon)
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Nitrile Carbon: ~117 ppm (Characteristic weak peak).

C1 (C-Cl): ~150-152 ppm (Deshielded by N and Cl).

C3 (C=N): ~140-142 ppm.

C5 (C-CN): ~108-110 ppm (Upfield due to anisotropic effect of CN triple bond).

Experimental Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and characterizing this

compound, ensuring the data matches the structure.

Start: 5-Bromo-isoquinoline
or 5-Cyano-isoquinoline

N-Oxidation
(mCPBA or H2O2)

Intermediate:
Isoquinoline-N-Oxide

Chlorination
(POCl3, Reflux)

Regioselective
at C1 Crude Product

(1-Cl-5-CN-IsoQ)
Purification

(SiO2 Chromatography)
Target: 1-Chloroisoquinoline-

5-carbonitrile

MS Analysis
(Check M/M+2 Ratio)Identity

1H NMR
(Check H3/H4 coupling)

Purity

Click to download full resolution via product page

Caption: Synthesis and validation workflow for 1-Chloroisoquinoline-5-carbonitrile,

highlighting critical control points (POCl3 chlorination) and analytical checks.

Standardized Protocols
Protocol A: NMR Sample Preparation
To ensure sharp resolution of the coupling constants (

values) between H3 and H4:

Weigh 5–10 mg of the solid compound.

Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS.
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Critical Step: Filter the solution through a cotton plug in a glass pipette into the NMR tube to

remove inorganic salts (e.g.,

residues) which can broaden peaks.

Protocol B: LC-MS Identification
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

Success Criteria: Single peak at retention time ~3.5 min (varies by column) with matching

mass spectrum (188/190 m/z).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b037408/docs#technical-guide-spectral-
characterization-of-1-chloroisoquinoline-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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